molecular formula C12H17N3O B1373185 1-[4-(1-Aminoethyl)phenyl]-3-cyclopropylurea CAS No. 1250659-48-3

1-[4-(1-Aminoethyl)phenyl]-3-cyclopropylurea

Cat. No. B1373185
M. Wt: 219.28 g/mol
InChI Key: PSYRJALPHDWLAG-UHFFFAOYSA-N
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Description

“1-[4-(1-Aminoethyl)phenyl]-3-cyclopropylurea” is a chemical compound with the CAS Number: 1250659-48-3 . It has a molecular weight of 219.29 and is typically in the form of a powder . The IUPAC name for this compound is N-[4-(1-aminoethyl)phenyl]-N’-cyclopropylurea .


Molecular Structure Analysis

The InChI code for “1-[4-(1-Aminoethyl)phenyl]-3-cyclopropylurea” is 1S/C12H17N3O/c1-8(13)9-2-4-10(5-3-9)14-12(16)15-11-6-7-11/h2-5,8,11H,6-7,13H2,1H3,(H2,14,15,16) . This indicates the molecular structure of the compound.


Physical And Chemical Properties Analysis

This compound is a powder . It is stored at a temperature of 4 degrees . The shipping temperature is maintained with an ice pack .

Scientific Research Applications

Antihypertensive Activity

1-[4-(1-Aminoethyl)phenyl]-3-cyclopropylurea and related compounds have been studied for their antihypertensive effects. In a study by Tilley et al. (1980), a series of 1-(2-aminoethyl)-3-(substituted phenyl)thioureas were found to exhibit potent oral antihypertensive activity in hypertensive rat models, demonstrating the potential of these compounds in managing hypertension (Tilley et al., 1980).

Synthesis and Antibacterial Properties

Banaei et al. (2015) explored the one-pot, two-step synthesis of various 1-cyclopropanecarbonyl-3-(substituted phenyl)-thioureas, including compounds structurally similar to 1-[4-(1-Aminoethyl)phenyl]-3-cyclopropylurea. The synthesized compounds were evaluated for antibacterial activity against multiple bacterial strains, highlighting their potential as antibacterial agents (Banaei et al., 2015).

Potential Antidepressant Effects

Bonnaud et al. (1987) studied 1-aryl-2-(aminomethyl)cyclopropanecarboxylic acid derivatives, closely related to the compound , for their potential antidepressant activity. The study revealed that several derivatives exhibited more activity than standard antidepressants, positioning these compounds as promising candidates for the treatment of depression (Bonnaud et al., 1987).

Safety And Hazards

The compound has been classified with the signal word “Danger” and is associated with the hazard statements H302, H315, H318, H335 . These statements indicate that the compound is harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing hands and face thoroughly after handling .

properties

IUPAC Name

1-[4-(1-aminoethyl)phenyl]-3-cyclopropylurea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O/c1-8(13)9-2-4-10(5-3-9)14-12(16)15-11-6-7-11/h2-5,8,11H,6-7,13H2,1H3,(H2,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSYRJALPHDWLAG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)NC(=O)NC2CC2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[4-(1-Aminoethyl)phenyl]-3-cyclopropylurea

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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